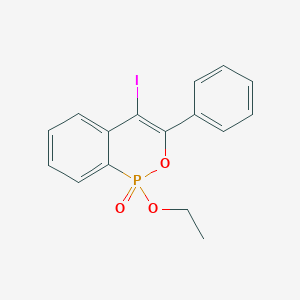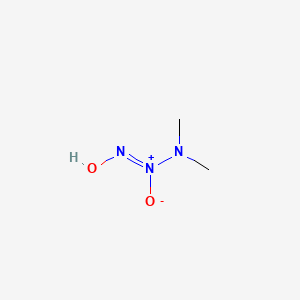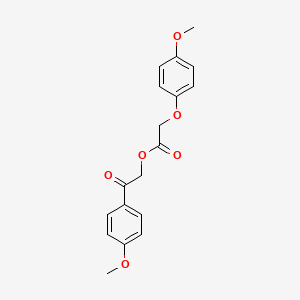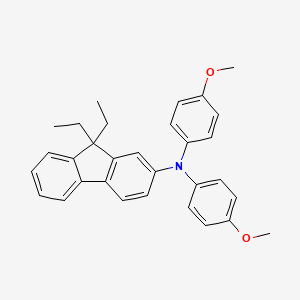![molecular formula C22H30N4O B12538128 Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- CAS No. 656836-03-2](/img/structure/B12538128.png)
Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- is a complex organic compound with the molecular formula C22H30N4O. This compound is characterized by its unique structure, which includes hexylamino and phenylethylamino groups attached to a methylene bridge, further connected to a phenyl group. It is a derivative of urea, a compound widely known for its applications in fertilizers and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- typically involves the reaction of hexylamine and 2-phenylethylamine with a suitable methylene donor, followed by the introduction of a phenyl group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The pathways involved in these actions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, [(methylamino)[(2-phenylethyl)amino]methylene]phenyl-
- Urea, [(ethylamino)[(2-phenylethyl)amino]methylene]phenyl-
- Urea, [(propylamino)[(2-phenylethyl)amino]methylene]phenyl-
Uniqueness
Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- is unique due to its specific hexylamino group, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
656836-03-2 |
|---|---|
Fórmula molecular |
C22H30N4O |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1-[N'-hexyl-N-(2-phenylethyl)carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C22H30N4O/c1-2-3-4-11-17-23-21(24-18-16-19-12-7-5-8-13-19)26-22(27)25-20-14-9-6-10-15-20/h5-10,12-15H,2-4,11,16-18H2,1H3,(H3,23,24,25,26,27) |
Clave InChI |
SWOZRKMAANQPMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN=C(NCCC1=CC=CC=C1)NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)

![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)


![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)
![3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-](/img/structure/B12538082.png)

![(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol](/img/structure/B12538084.png)


![4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine](/img/structure/B12538101.png)
![2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12538108.png)
